molecular formula C9H8FNO3 B14831116 1-Cyclopropoxy-3-fluoro-5-nitrobenzene

1-Cyclopropoxy-3-fluoro-5-nitrobenzene

Cat. No.: B14831116
M. Wt: 197.16 g/mol
InChI Key: BHWNWXIIYOIEGD-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-fluoro-5-nitrobenzene is a nitroaromatic compound characterized by a cyclopropoxy substituent at the 1-position, fluorine at the 3-position, and a nitro group at the 5-position. Its structure combines steric strain from the cyclopropane ring with electron-withdrawing effects from fluorine and nitro groups, making it a unique intermediate in organic synthesis and pharmaceutical research. This compound’s reactivity and applications are influenced by the interplay of these substituents, which distinguish it from structurally related analogs.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-cyclopropyloxy-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C9H8FNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2

InChI Key

BHWNWXIIYOIEGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted benzenes with different functional groups depending on the nucleophile used.
  • Amino derivatives when the nitro group is reduced.
  • Oxidized products with altered cyclopropoxy groups.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-fluoro-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The cyclopropoxy group adds steric hindrance, affecting the compound’s overall reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of fluoro-nitrobenzene derivatives with varying substituents. Key structural analogs include:

Compound Name Substituents (Positions) CAS Number Structural Similarity Key Differences
1-Chloro-3-fluoro-5-nitrobenzene Cl (1), F (3), NO₂ (5) 4815-64-9 0.95 Cyclopropoxy vs. chloro at position 1
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene Br (1), F (5), isopropoxy (2), NO₂ (3) 1375068-62-4 N/A Substituent positions and bromine vs. cyclopropoxy
1-Fluoro-3-iodo-5-nitrobenzene F (1), I (3), NO₂ (5) 3819-88-3 N/A Iodo vs. cyclopropoxy at position 3
1-Fluoro-2-methoxy-4-nitrobenzene F (1), methoxy (2), NO₂ (4) 454-16-0 0.76 Nitro at position 4 vs. 5

Key Observations :

  • Positional Isomerism : Compounds like 1-Fluoro-2-methoxy-4-nitrobenzene (CAS 454-16-0) exhibit reduced similarity (0.76) due to nitro group placement at position 4 instead of 5, altering electronic distribution .
  • Substituent Type : Halogens (Cl, Br, I) at position 1 or 3 impart distinct electronic and steric profiles compared to cyclopropoxy .

Substituent Effects on Physicochemical Properties

The cyclopropoxy group introduces steric strain and moderate electron-donating effects, contrasting with halogens (electron-withdrawing) and linear alkoxy groups (e.g., isopropoxy in CAS 1375068-62-4).

Property 1-Cyclopropoxy-3-fluoro-5-nitrobenzene 1-Chloro-3-fluoro-5-nitrobenzene 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene
Reactivity High (cyclopropane ring strain) Moderate (Cl substitution) Moderate (Br and isopropoxy)
Electron Effects Electron-donating (cyclopropoxy) Electron-withdrawing (Cl) Mixed (Br: EWG; isopropoxy: EDG)
Stability Lower (ring strain) Higher Moderate

Fluorine Impact : The fluorine atom at position 3 enhances electrophilic aromatic substitution resistance, a trait shared across analogs .

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